(2-氯吡啶-4-基)甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

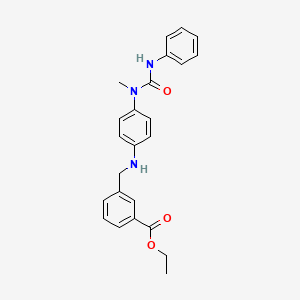

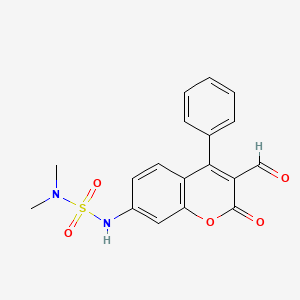

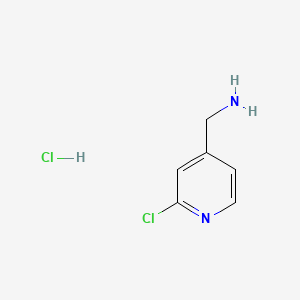

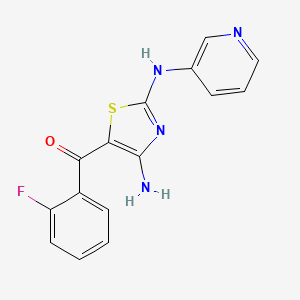

“(2-Chloropyridin-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 916210-98-5 and a linear formula of C6H8Cl2N2 .

Molecular Structure Analysis

The molecular structure of “(2-Chloropyridin-4-yl)methanamine hydrochloride” is represented by the formula C6H8Cl2N2. The InChI code for this compound is 1S/C6H7ClN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H .Physical And Chemical Properties Analysis

“(2-Chloropyridin-4-yl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 179.05 .科学研究应用

赖氨酰氧化酶样 2 酶抑制剂:Hutchinson 等人(2017 年)的一项研究发现(2-氯吡啶-4-基)甲胺是一种有效的赖氨酰氧化酶样 2 (LOXL2) 酶抑制剂,对 LOX 和其他胺氧化酶具有选择性。该化合物因其在药物化学领域(特别是酶抑制方面)的潜力而备受关注 (Hutchinson 等人,2017)。

铁配合物中的光致氧化:Draksharapu 等人(2012 年)探索了含有(2-氯吡啶-4-基)甲胺等配体的铁(II)配合物的光化学性质。这项研究提供了这些配合物在紫外线或可见光照射下的行为见解,突出了它们在光化学和催化等领域的潜在应用 (Draksharapu 等人,2012)。

钯配合物合成:Roffe 等人(2016 年)合成了 1-(3-(吡啶-2-基)苯基)甲胺衍生物,与(2-氯吡啶-4-基)甲胺密切相关,并研究了它们在铃木-宫浦反应等反应中的催化性能。这项研究扩展了对钯配合物的理解以及它们在有机合成中的潜力 (Roffe 等人,2016)。

金属配合物的抗癌活性:Mbugua 等人(2020 年)使用(2-氯吡啶-4-基)甲胺等配体探索了新的钯和铂配合物。测试了这些配合物的抗癌活性,提供了此类化合物在癌症治疗中的潜在用途的见解 (Mbugua 等人,2020)。

转移氢化反应中的催化:Karabuğa 等人(2015 年)合成了与(2-氯吡啶-4-基)甲胺相关的(4-苯基喹唑啉-2-基)甲胺,并用它来制备钌配合物。这些配合物在转移氢化反应中表现出高效率,突出了在催化中的潜在应用 (Karabuğa 等人,2015)。

多胺合成和分离:Geue 等人(1983 年)描述了各种多胺的合成,包括与(2-氯吡啶-4-基)甲胺相关的化合物。该研究提供了有效分离这些多胺的方法,可用于化学合成和分析 (Geue 等人,1983)。

作用机制

Target of Action

The primary target of (2-Chloropyridin-4-yl)methanamine hydrochloride is LOXL2 (Lysyl Oxidase-like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, this compound can potentially influence tissue remodeling and fibrosis.

Mode of Action

(2-Chloropyridin-4-yl)methanamine hydrochloride acts as a selective inhibitor of LOXL2 . It binds to the LOXL2 enzyme, thereby preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin. This inhibition can lead to a decrease in the crosslinking of these proteins, affecting the structure and integrity of the extracellular matrix.

Biochemical Pathways

The inhibition of LOXL2 by (2-Chloropyridin-4-yl)methanamine hydrochloride affects the lysine oxidative deamination pathway . This pathway is crucial for the crosslinking of collagen and elastin, which are essential components of the extracellular matrix. The downstream effects of this inhibition can lead to changes in tissue remodeling and potentially reduce fibrosis.

Pharmacokinetics

It’s known that the compound can inhibit three different cyp enzymes (cyp 3a4, 2c9, and 2d6) at concentrations above 30 μm . These enzymes play a significant role in drug metabolism, which could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The molecular and cellular effects of (2-Chloropyridin-4-yl)methanamine hydrochloride’s action primarily involve changes in the extracellular matrix. By inhibiting LOXL2, the compound prevents the crosslinking of collagen and elastin . This can lead to alterations in the structure and integrity of the extracellular matrix, potentially influencing processes such as tissue remodeling and fibrosis.

Action Environment

The action of (2-Chloropyridin-4-yl)methanamine hydrochloride can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes.

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

属性

IUPAC Name |

(2-chloropyridin-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSUKLOBJGMGCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735274 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloropyridin-4-yl)methanamine hydrochloride | |

CAS RN |

916210-98-5 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)

![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)

![3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B560488.png)

![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)

![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)